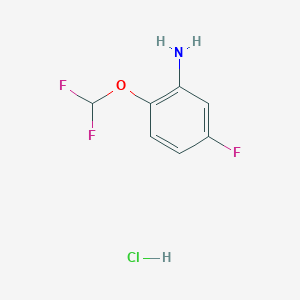

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride

Description

Significance of Fluorinated Anilines in Contemporary Chemical Research

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry and materials science. alfa-chemistry.com Fluorinated anilines, in particular, are a privileged class of compounds due to the profound impact of fluorine substitution on the parent aniline (B41778) molecule's physicochemical and biological properties.

The strategic placement of fluorine atoms can lead to significant enhancements in:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. mdpi.com This can prolong the half-life of a drug molecule in the body.

Lipophilicity : Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and permeability across biological membranes. mdpi.commdpi.com

Binding Affinity : The high electronegativity of fluorine can alter the electronic properties of the aniline ring, leading to more favorable electrostatic interactions with biological targets like proteins and enzymes. alfa-chemistry.comchemxyne.com This can result in increased potency and selectivity.

pKa Modulation : The electron-withdrawing nature of fluorine can lower the pKa of the aniline's amino group, influencing its ionization state at physiological pH and thereby affecting its bioavailability and solubility. nih.gov

These modified properties make fluorinated anilines highly sought-after intermediates for the development of new pharmaceuticals, with applications as anticancer, antidepressant, and anti-inflammatory agents. chemxyne.comresearchgate.netossila.com They are also utilized in the synthesis of specialized agrochemicals and advanced organic materials where chemical stability and specific electronic characteristics are desired. ossila.comtcichemicals.com

Overview of Difluoromethoxy Functional Group Chemistry

The difluoromethoxy group (-OCF₂H) is a fluorinated functional group that imparts a unique set of properties distinct from both its non-fluorinated analog, the methoxy (B1213986) group (-OCH₃), and the fully fluorinated trifluoromethoxy group (-OCF₃). nih.gov Its growing popularity in drug design stems from its distinctive combination of physicochemical characteristics. researchgate.net

Key properties of the difluoromethoxy group include:

Lipophilic Hydrogen Bond Donor : Unlike the methoxy or trifluoromethoxy groups, the difluoromethoxy group can act as a weak hydrogen bond donor. alfa-chemistry.com This capability allows for additional interactions with biological targets, potentially increasing binding affinity. nih.gov

Modulated Lipophilicity : The -OCF₂H group increases lipophilicity, but to a lesser extent than the -OCF₃ group. alfa-chemistry.com It exhibits what can be described as "dynamic lipophilicity," where rotation around the O-CF₂H bond can alter its interaction with the surrounding chemical environment. nih.gov

Metabolic Resistance : Similar to other fluorinated motifs, the C-F bonds in the difluoromethoxy group enhance metabolic stability. mdpi.com

| Functional Group | Hansch-Leo Lipophilicity Parameter (π) | Hydrogen Bond Capability |

| Methoxy (-OCH₃) | ~ -0.02 | Acceptor |

| Difluoromethoxy (-OCF₂H) | ~ +0.4 | Acceptor & Weak Donor |

| Trifluoromethoxy (-OCF₃) | ~ +1.04 | Acceptor |

Positioning of 2-(Difluoromethoxy)-5-fluoroaniline (B1421108) Hydrochloride within Fluorinated Aromatic Building Blocks

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride occupies a strategic position within the vast library of fluorinated aromatic building blocks. ossila.comtcichemicals.com Its utility arises from the specific arrangement of its three key functional components: the primary amine, the aromatic fluorine, and the difluoromethoxy group.

This specific combination makes the compound a bespoke precursor for synthesizing complex target molecules. The primary amine (-NH₂) serves as a versatile chemical handle for a wide range of reactions, including amide bond formation, diazotization, and N-alkylation, allowing for its incorporation into larger molecular frameworks.

The presence of both a fluorine atom on the aromatic ring and a difluoromethoxy group provides a multi-faceted approach to molecular design. nih.gov Chemists can leverage the properties of both substituents to optimize the characteristics of the final product. For instance, the fluorine atom can be used to block a site of metabolism or to engage in specific binding interactions, while the difluoromethoxy group can enhance membrane permeability and provide an additional hydrogen bond donating capability. alfa-chemistry.commdpi.comnih.gov

Therefore, this compound is not just a generic fluorinated aniline but a specialized reagent. It is designed for situations where the precise electronic and steric effects of both a ring-fluorine and a difluoromethoxy group are required to achieve the desired activity and pharmacokinetic profile in the final molecule, particularly in the development of novel pharmaceuticals and high-performance materials. smolecule.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(difluoromethoxy)-5-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABLYGBWNDXGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Difluoromethoxy 5 Fluoroaniline Hydrochloride and Its Analogues

Strategic Precursor Selection and Initial Transformations

The synthesis of complex aromatic compounds like 2-(Difluoromethoxy)-5-fluoroaniline (B1421108) hydrochloride hinges on the logical selection of starting materials and a well-defined sequence of transformations. The assembly of the target structure requires careful consideration of the introduction of the fluorine, amine, and difluoromethoxy substituents onto the benzene ring.

A widely employed pathway introduces the amine functionality at a later stage via the reduction of a nitro group. This approach allows for a broader range of reaction conditions to be used for other functionalizations without the interference of a reactive primary amine. The nitro group is typically reduced using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents. nih.gov

In modern synthetic chemistry, direct C-H functionalization of anilines offers an atom-economical alternative to traditional methods. le.ac.uk While classic Friedel-Crafts alkylations are often problematic due to Lewis acid coordination with the nitrogen atom, newer catalytic systems are being developed to overcome this limitation. le.ac.uk For instance, ruthenium-catalyzed methods have been developed for the para-selective C-H difluoromethylation of anilides, demonstrating the potential for direct, late-stage functionalization of aniline (B41778) derivatives. thieme.de

| Precursor Type | Functionalization Strategy | Key Intermediates | Advantages |

| Substituted Nitrobenzene | Nitration followed by reduction | 5-Fluoro-2-nitrophenol | Robust, well-established chemistry; avoids protecting the amine group in early steps. |

| Substituted Aniline | Direct functionalization (e.g., halogenation) | 4-Fluoroaniline | Fewer steps if the aniline can tolerate subsequent reaction conditions. |

| Dihalogenated Benzene | Nucleophilic aromatic substitution | 1,4-Difluorobenzene | Allows for sequential introduction of nucleophiles. |

This table provides an overview of common precursor strategies for synthesizing functionalized anilines.

The introduction of the difluoromethoxy group is a defining step in the synthesis. The most prevalent method for creating aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol. rsc.org This reaction typically utilizes a difluorocarbene precursor under basic conditions. A variety of reagents have been developed for this purpose, each with its own advantages regarding handling, reactivity, and substrate scope.

For the synthesis of 2-(Difluoromethoxy)-5-fluoroaniline, a key intermediate would be 2-amino-4-fluorophenol or its nitro-analogue, 4-fluoro-2-nitrophenol. The hydroxyl group of this precursor is then targeted for difluoromethylation. For example, diethyl (bromodifluoromethyl)phosphonate in the presence of a base like potassium hydroxide has been successfully used to difluoromethylate hydroxy-estrone derivatives. nih.gov Other common reagents include chlorodifluoromethane (Freon 22), sodium chlorodifluoroacetate, and various phosphonium salts.

| Reagent/Method | Precursor Type | Conditions | Key Features |

| Diethyl (bromodifluoromethyl)phosphonate / KOH | Phenol | Basic, often at room temperature | Effective for difluoromethylation of sensitive substrates. nih.gov |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Phenol | Thermal decomposition to generate difluorocarbene | A common and cost-effective carbene source. |

| Fluorodesulfurization of Thionoesters | Thionoester | DAST/SnCl₄ | Provides an alternative route when phenolic precursors are not ideal. nuph.edu.ua |

This table compares common reagents used for the installation of the difluoromethoxy group onto aromatic rings.

Modern Synthetic Routes to the Core Structure

Building the 2-(Difluoromethoxy)-5-fluoroaniline core involves the strategic combination of halogenation, etherification, and amination reactions. The order and methodology of these steps are crucial for achieving high yields and purity.

The synthesis can commence from a precursor that already contains the fluorine atom, such as 4-fluoro-2-nitrophenol. In this scenario, the primary tasks are the etherification of the hydroxyl group and the reduction of the nitro group. The etherification step, as detailed previously, involves the reaction of the phenol with a difluoromethylating agent. This reaction is often the cornerstone of the synthesis, establishing the key difluoromethoxy ether linkage.

If starting from a non-fluorinated precursor, a halogenation step is required. Electrophilic fluorination can be employed, though regioselectivity can be a challenge. More commonly, the synthesis is designed to begin with commercially available fluorinated starting materials to ensure the correct placement of the fluorine substituent.

The introduction of the amine group is a fundamental transformation in aniline synthesis. The most reliable and widely used method is the reduction of an aromatic nitro group. This two-step process (nitration followed by reduction) is highly efficient. For example, the synthesis of 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride can start with 5-fluoro-2-nitroaniline, which undergoes subsequent transformations including the reduction of the nitro group. smolecule.com The final step in preparing the target compound is the formation of the hydrochloride salt, which is typically achieved by treating the final aniline base with hydrochloric acid in a suitable solvent, facilitating isolation and improving stability.

More advanced methods for forming C-N bonds include direct C-H amination. nih.gov These reactions, often catalyzed by transition metals, can form arylamines directly from arenes, representing a more atom-economical approach. rsc.org While these methods are at the forefront of chemical research, their application to the synthesis of highly substituted anilines like the target compound may be limited by regioselectivity challenges. Research into direct amination using reagents like hydrazoic acid or through photoredox catalysis continues to expand the toolkit for synthesizing aromatic amines. nih.govresearchgate.net

Emerging Difluoromethylation Techniques Applicable to Aniline Scaffolds

While the O-difluoromethylation of phenols is a robust method, recent research has focused on the direct C-H difluoromethylation of arenes, which circumvents the need for a pre-installed hydroxyl group. qmul.ac.uk These emerging techniques offer the potential for more efficient and versatile syntheses, particularly for late-stage functionalization. rsc.org

Photoredox catalysis using visible light has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions. nih.gov This approach has been applied to the direct difluoroalkylation of anilines. acs.orgnih.gov One method uses an organic photocatalyst, such as Eosin Y, to promote the reaction between anilines and a difluoroalkyl source. nih.gov

Another innovative, photocatalyst-free method involves the formation of an electron donor-acceptor (EDA) complex between anilines and a reagent like ethyl difluoroiodoacetate. acs.org Simple photoirradiation of this complex initiates the difluoroalkylation reaction, proving particularly effective for electron-rich aniline substrates. acs.org These radical-based processes provide rapid access to a variety of functionalized aniline derivatives. rsc.org

| Technique | Mechanism | Reagents | Applicability to Anilines |

| Visible-Light Photoredox Catalysis | Radical C-H Functionalization | Organic or metal photocatalyst, difluoromethyl source | Enables direct C-H difluoromethylation under mild conditions. nih.govnih.gov |

| EDA Complex Formation | Photoinduced Electron Transfer | Aniline, Ethyl difluoroiodoacetate | Photocatalyst-free method for difluoroalkylation of electron-rich anilines. acs.org |

| Transition-Metal Catalysis | Directed C-H Activation | Ru(II) catalysts, difluoromethyl source | Offers high regioselectivity (e.g., para-selective) for anilide derivatives. thieme.de |

This table summarizes emerging techniques for the difluoromethylation of aniline scaffolds.

Metal-Catalyzed Difluoromethylation Processes

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the formation of C-O bonds with difluoromethyl sources has been extensively investigated. Palladium, copper, and nickel complexes have all been successfully employed to catalyze the difluoromethoxylation of aryl precursors.

A common strategy involves the coupling of a substituted phenol with a difluoromethylating agent. For instance, the synthesis of analogous difluoromethoxylated anilines can be achieved from the corresponding aminophenols. The choice of catalyst and ligand is critical for achieving high yields and selectivity.

Palladium-catalyzed reactions often utilize aryl halides or triflates as starting materials. The catalytic cycle typically involves the oxidative addition of the aryl precursor to a Pd(0) species, followed by reaction with a difluoromethyl source and subsequent reductive elimination to afford the desired product. The use of inexpensive and abundant industrial raw materials like chlorodifluoromethane (ClCF₂H) as the difluoromethylating reagent is a significant advancement in this area. cas.cnsioc.ac.cn One study reported a palladium-catalyzed difluoromethylation of (hetero)arylboronic acids with ClCF₂H, proceeding through a palladium difluorocarbene intermediate. cas.cnsioc.ac.cn This method demonstrates high efficiency and a broad substrate scope, making it a valuable tool for drug discovery. sioc.ac.cn

Copper-catalyzed systems are also effective, particularly for the difluoromethylation of aryl iodides. rsc.org These reactions can proceed under milder conditions compared to some palladium-catalyzed methods. The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle.

Nickel-catalyzed approaches have emerged as a powerful alternative, especially for the difluoromethylation of aromatic amines. nih.gov A notable study demonstrated a nickel-catalyzed regioselective Csp²-H difluoromethylation of various aromatic amines, allowing for either ortho or para functionalization with the assistance of a bidentate phosphine ligand. nih.gov This method has been successfully applied in gram-scale reactions and for the late-stage difluoromethylation of pesticides. nih.gov

| Metal Catalyst | Typical Precursor | Difluoromethylating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium | Arylboronic acids/esters | ClCF₂H | Use of inexpensive industrial raw material, high efficiency, broad scope. | cas.cnsioc.ac.cn |

| Copper | Aryl iodides | (Difluoromethyl)zinc reagents | Milder reaction conditions. | rsc.org |

| Nickel | Aromatic amines | Various | Regioselective C-H functionalization (ortho/para), gram-scale applicability. | nih.gov |

Radical-Mediated Difluoromethylation Reactions

Radical-mediated processes offer a complementary approach to metal-catalyzed reactions, often proceeding under mild conditions and exhibiting different selectivity profiles. Photocatalysis has emerged as a particularly powerful tool for the generation of difluoromethyl radicals from various precursors.

Visible-light photocatalysis can be used to achieve the difluoromethylation of (hetero)aromatic compounds under environmentally benign conditions. mdpi.com These late-stage functionalization reactions are highly valuable as they allow for the introduction of the difluoromethyl group at a late step in a synthetic sequence, which is beneficial for the preparation of compound libraries for drug discovery. mdpi.com

The general mechanism for photocatalytic difluoromethylation involves the excitation of a photocatalyst by visible light, followed by an electron transfer process with a difluoromethyl radical precursor to generate the active •CF₂H radical. This radical then adds to the aromatic substrate, and subsequent steps lead to the formation of the final product. A variety of difluoromethyl radical precursors can be employed, including sulfinates and bromodifluoromethane.

For the synthesis of difluoromethylated anilines, photocatalytic methods can be applied directly to aniline derivatives. These reactions often show good functional group tolerance and can be performed at room temperature.

| Method | Radical Source | Typical Substrates | Advantages | Reference |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Sulfinates, Bromodifluoromethane | (Hetero)aromatic compounds, Anilines | Mild reaction conditions, environmentally benign, suitable for late-stage functionalization. | mdpi.com |

Difluorocarbene-Based Insertion Methodologies

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be effectively used for the synthesis of difluoromethoxyarenes. This methodology typically involves the reaction of a phenol with a difluorocarbene precursor in the presence of a base. The synthesis of 2-(Difluoromethoxy)-5-fluoroaniline would likely proceed from the corresponding 2-amino-4-fluorophenol.

A variety of reagents can serve as precursors to difluorocarbene. Fluoroform (CHF₃) is an attractive, non-ozone-depleting source of difluorocarbene. acs.org The reaction of phenols with fluoroform in the presence of a strong base, such as potassium hydroxide, generates the aryl difluoromethyl ether. acs.org However, the presence of an amino group with an N-H bond can inhibit the reaction, necessitating a protection-deprotection strategy or careful optimization of reaction conditions. acs.org

The reaction mechanism is believed to involve the deprotonation of the phenol by the base to form a phenoxide, which then reacts with the in-situ generated difluorocarbene.

| Precursor | Advantages | Challenges | Reference |

|---|---|---|---|

| Fluoroform (CHF₃) | Non-ozone-depleting, inexpensive. | Requires strong base, potential for side reactions with sensitive functional groups. | acs.org |

| Chlorodifluoromethane (CHF₂Cl) | Effective and widely used. | Ozone-depleting substance. | acs.org |

Optimization and Scalability Considerations in Industrial Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process presents numerous challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. For the synthesis of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride, key considerations include the choice of starting materials, catalyst loading, reaction conditions, and the implementation of technologies such as continuous flow chemistry.

A significant factor in the cost of production is the price of the difluoromethylating agent. The use of inexpensive and readily available industrial feedstocks like chlorodifluoromethane (ClCF₂H) and fluoroform (CHF₃) is highly desirable for large-scale applications. cas.cnsioc.ac.cnacs.org However, the use of gaseous reagents like these can pose challenges in traditional batch reactors.

Continuous flow chemistry offers a promising solution to many of the challenges associated with scalability and the use of hazardous reagents. worktribe.comdurham.ac.ukrsc.orgchemistryviews.org Flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, particularly for highly exothermic or fast reactions. durham.ac.ukchemistryviews.org The use of continuous flow systems has been demonstrated for direct fluorination and other fluorination reactions, offering a pathway to safer and more efficient large-scale production. worktribe.comdurham.ac.ukchemistryviews.org

Optimization of the reaction conditions is another critical aspect. This includes minimizing the catalyst loading without compromising yield and selectivity, identifying the optimal solvent system, and fine-tuning the reaction temperature and pressure. For metal-catalyzed reactions, the choice of ligand can have a profound impact on the catalyst's activity and stability, and high-throughput screening can be employed to identify the optimal ligand for a specific transformation.

Finally, purification of the final product and management of waste streams are important considerations in industrial synthesis. The development of processes that minimize the formation of byproducts and allow for the recycling of catalysts and solvents is crucial for sustainable manufacturing.

| Factor | Objective | Strategies |

|---|---|---|

| Cost of Reagents | Minimize raw material costs. | Utilize inexpensive feedstocks like ClCF₂H and CHF₃. |

| Safety | Ensure safe handling of hazardous reagents and control of reaction exotherms. | Implement continuous flow chemistry. |

| Efficiency | Maximize yield and throughput. | Optimize catalyst and ligand, reaction conditions (temperature, pressure, solvent), and reactor design. |

| Sustainability | Minimize waste and environmental impact. | Develop processes with high atom economy, and enable catalyst and solvent recycling. |

Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethoxy 5 Fluoroaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Fluoroaniline (B8554772) Core

The aniline (B41778) moiety in 2-(Difluoromethoxy)-5-fluoroaniline (B1421108) is highly susceptible to electrophilic aromatic substitution. The amino group is a potent activating group and an ortho-, para-director, meaning it promotes the substitution at positions 4 and 6. Conversely, the fluorine atom, while also an ortho-, para-director, is a deactivating group. The difluoromethoxy group is anticipated to be strongly deactivating due to the inductive effect of the fluorine atoms. The regiochemical outcome of electrophilic substitution reactions on this molecule is therefore a result of the directing effects of these substituents.

Typical electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. Given the strong activating effect of the amino group, these reactions are expected to proceed readily. The substitution pattern will be predominantly influenced by the amino group, leading to substitution at the positions ortho and para to it.

Nucleophilic Reactivity and Derivatization of the Amino Group

The primary amino group of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride possesses nucleophilic character, enabling a variety of derivatization reactions. These include acylation to form amides, reaction with isocyanates to yield ureas, and alkylation to produce secondary and tertiary amines.

The presence of electron-withdrawing groups, such as the fluorine and difluoromethoxy substituents, is known to diminish the nucleophilicity of the amino group. This effect may necessitate more forcing reaction conditions or the use of highly reactive electrophiles for efficient derivatization.

| Derivative | Reagent | General Reaction Conditions |

| Amide | Acyl chloride or anhydride | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Urea | Isocyanate | Aprotic solvent, room temperature |

| Sulfonamide | Sulfonyl chloride | Base (e.g., pyridine), aprotic solvent |

Transformations and Stability of the Difluoromethoxy Group

Pathways of Hydrolysis and De-difluoromethylation

Aryl difluoromethyl ethers have been observed to be more susceptible to hydrolysis compared to their methoxy (B1213986) counterparts. This increased lability can be attributed to the electronic effects of the fluorine atoms.

A study on a 2-difluoromethoxy-substituted steroidal compound demonstrated its higher sensitivity to hydrolysis in wet DMSO-d6 at 25 °C compared to the analogous methoxy derivative. nih.gov The half-life for the hydrolysis of the difluoromethoxy-substituted compound was estimated to be approximately 10 days, whereas the methoxy analog hydrolyzed about three times more slowly. nih.gov This suggests that the difluoromethoxy group in 2-(Difluoromethoxy)-5-fluoroaniline may also be prone to hydrolysis under aqueous or protic conditions, potentially leading to the corresponding phenol.

Reactions under Oxidative and Reductive Conditions

The difluoromethoxy group is generally robust under a range of oxidative and reductive conditions. However, the aniline core is susceptible to oxidation. The oxidation of substituted anilines can lead to a variety of products, including azoxybenzenes and nitro compounds, depending on the reaction conditions. acs.org For instance, an organocatalytic approach using 2,2,2-trifluoroacetophenone (B138007) as a mediator can transform substituted anilines into azoxybenzenes. chemscene.com Alternatively, treatment with acetonitrile (B52724) and hydrogen peroxide can yield the corresponding nitro compounds. chemscene.com

The presence of the electron-withdrawing difluoromethoxy and fluoro substituents would likely make the aniline ring less susceptible to oxidation compared to unsubstituted aniline.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing synthetic routes.

Kinetic Studies of Key Transformations

| Compound Type | Substituent at C2 | Half-life (T1/2) for Hydrolysis |

| Estratriene Sulfamate (B1201201) | -OCHF2 | ~10 days |

| Estratriene Sulfamate | -OCH3 | ~60-80 days |

This data highlights the increased reactivity of the difluoromethoxy group towards hydrolysis, a factor that must be considered in any aqueous-based synthetic manipulations or applications of this compound.

Identification of Intermediates and Transition States

In the study of the chemical reactivity of this compound, particularly in reactions such as nucleophilic aromatic substitution (SNAr), the identification and characterization of transient species like intermediates and transition states are crucial for a thorough understanding of the reaction mechanism. While specific experimental or computational studies on this exact molecule are not extensively available in the public domain, a robust understanding can be constructed by drawing parallels with well-documented mechanistic studies on analogous fluoro- and difluoromethoxy-substituted aromatic compounds.

The primary mechanistic pathway anticipated for this compound in substitution reactions is the SNAr mechanism. This pathway is characterized by the formation of a resonance-stabilized carbanionic intermediate, commonly known as a Meisenheimer complex. The presence of two electron-withdrawing groups, the fluorine atom and the difluoromethoxy group, on the aniline ring is expected to activate the aromatic system towards nucleophilic attack, thereby facilitating the formation of such an intermediate.

Meisenheimer Complex as a Key Intermediate

The formation of the Meisenheimer complex is typically the rate-determining step in SNAr reactions. masterorganicchemistry.com For 2-(difluoromethoxy)-5-fluoroaniline, a nucleophilic attack at the carbon atom bearing a leaving group (e.g., the fluorine atom or another substituent introduced in a derivative) would lead to the formation of a cyclohexadienyl anion intermediate. The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nature of the substituents.

Computational studies on similar aromatic systems, such as 4-dimethylamino-2-methoxy-3-trifluoroacetylquinoline, have demonstrated the utility of Density Functional Theory (DFT) calculations in elucidating the stability and structure of Meisenheimer complexes. clockss.org These studies often reveal that the stability of the intermediate is a key factor in determining the reaction's feasibility and regioselectivity.

Transition State Analysis

The reaction profile of an SNAr reaction involves at least two transition states. The first transition state (TS1) corresponds to the energy barrier for the initial nucleophilic attack and the formation of the Meisenheimer intermediate. The second transition state (TS2) is associated with the expulsion of the leaving group and the restoration of aromaticity. Generally, TS1 is of higher energy than TS2, reflecting the energetically unfavorable disruption of the aromatic system. masterorganicchemistry.com

Kinetic studies on the reactions of substituted anilines with activated aromatic systems have provided insights into the structure of the transition states. nih.gov The degree of charge transfer from the nucleophile to the electrophile at the transition state can be inferred from Brønsted and Hammett correlations. nih.gov For reactions involving aniline derivatives, the transition state is often characterized by a significant degree of bond formation between the nucleophilic nitrogen and the aromatic carbon.

Hypothetical Reaction Coordinate Diagram

Based on established principles of SNAr reactions, a hypothetical reaction coordinate diagram for the reaction of 2-(difluoromethoxy)-5-fluoroaniline with a nucleophile can be proposed. The diagram would feature the reactants, the first transition state (TS1), the Meisenheimer intermediate, the second transition state (TS2), and the final products. The relative energies of these species would be influenced by the nature of the nucleophile, the leaving group, and the solvent.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | 2-(Difluoromethoxy)-5-fluoroaniline + Nucleophile | 0 |

| TS1 | Transition state for nucleophilic attack | +15 to +25 |

| Intermediate | Meisenheimer complex | +5 to +10 |

| TS2 | Transition state for leaving group departure | +10 to +20 |

| Products | Substituted aniline derivative + Leaving group | Variable (often exothermic) |

Note: The energy values in the table are illustrative and based on typical values for SNAr reactions of activated haloaromatics. Specific values for the title compound would require dedicated computational or experimental studies.

Influence of Substituents on Intermediates and Transition States

The difluoromethoxy group, with its strong inductive electron-withdrawing effect, is expected to significantly stabilize the Meisenheimer intermediate and the transition states leading to its formation. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The fluorine atom also contributes to this activation. The relative positions of these activating groups and the leaving group are critical in determining the extent of stabilization.

Spectroscopic and Structural Elucidation Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of specific atomic nuclei. For 2-(Difluoromethoxy)-5-fluoroaniline (B1421108) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (or ammonium) protons, and the proton of the difluoromethoxy group. The aromatic protons would likely appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom on the ring. The difluoromethoxy proton (-OCHF₂) would characteristically appear as a triplet due to coupling with the two fluorine atoms. The integration of these signals would confirm the number of protons in each environment.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | -NH₃⁺ |

Note: Specific chemical shifts and coupling constants are not available in published literature.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the difluoromethoxy group would exhibit a characteristic triplet due to coupling with the two attached fluorine atoms. The aromatic carbons would show splitting due to coupling with both the fluorine atom on the ring and the difluoromethoxy group's fluorine atoms, providing valuable connectivity information.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| Data not available | Doublet | Aromatic C-F |

| Data not available | Singlet/Doublet | Aromatic C-H |

| Data not available | Singlet/Doublet | Aromatic C-N |

| Data not available | Singlet/Doublet | Aromatic C-O |

Note: Specific chemical shifts are not available in published literature.

Given the presence of three fluorine atoms in two different chemical environments, Fluorine-19 (¹⁹F) NMR spectroscopy would be a particularly informative technique. It is highly sensitive and provides distinct signals for each unique fluorine environment. The spectrum for this compound would be expected to show two main signals: one for the fluorine atom attached to the aromatic ring and another for the two fluorine atoms of the difluoromethoxy group. The difluoromethoxy fluorine signal would likely appear as a doublet due to coupling with the geminal proton, while the aromatic fluorine would show coupling to the neighboring aromatic protons.

Table 3: Expected ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| Data not available | Multiplet | Aromatic C-F |

Note: Specific chemical shifts are not available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The molecular formula of the free base is C₇H₆F₃NO, and the hydrochloride salt is C₇H₇ClF₃NO. The mass spectrum would show the molecular ion peak corresponding to the protonated free base, and the fragmentation pattern would offer further structural clues, such as the loss of the difluoromethoxy group or cleavage of the aromatic ring.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇ClF₃NO |

| Molecular Weight | 213.58 g/mol |

| Experimental m/z | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H bonds of the anilinium group (as a broad band), C-F bonds, the C-O-C ether linkage, and aromatic C-H and C=C bonds. The presence and position of these bands would confirm the key functional moieties of the compound.

Table 5: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data not available | N-H stretch (anilinium) |

| Data not available | C-H stretch (aromatic) |

| Data not available | C=C stretch (aromatic) |

| Data not available | C-O-C stretch (ether) |

Note: Specific absorption frequencies are not available in published literature.

Computational and Theoretical Chemistry Studies of 2 Difluoromethoxy 5 Fluoroaniline Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and energetic stability of 2-(Difluoromethoxy)-5-fluoroaniline (B1421108) hydrochloride. These methods provide a molecular-level understanding of its properties.

Density Functional Theory (DFT) Applications to Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. For 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride, DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry. These calculations yield important information about bond lengths, bond angles, and dihedral angles, which are critical in understanding the molecule's steric and electronic properties.

The presence of the electron-withdrawing fluorine atom and the difluoromethoxy group significantly influences the geometry of the aniline (B41778) ring. DFT studies on similar fluoroaniline (B8554772) derivatives have shown that the C-N bond length and the pyramidalization at the nitrogen atom are affected by the nature and position of the substituents. chemrxiv.orgchemrxiv.orgumanitoba.ca In the case of this compound, the protonation of the aniline nitrogen to form the hydrochloride salt would lead to a more planar geometry around the nitrogen atom compared to the free base.

Table 1: Predicted Geometrical Parameters for 2-(Difluoromethoxy)-5-fluoroaniline (Optimized using DFT)

| Parameter | Predicted Value |

| C-N Bond Length | ~1.47 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.36 Å |

| N-H Bond Length | ~1.02 Å |

| C-N-H Bond Angle | ~109.5° |

| C-C-O-C Dihedral Angle | Variable (see Conformational Analysis) |

Note: These are estimated values based on DFT studies of similar molecules and are subject to variation based on the specific computational method and basis set used.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.orgchemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely distributed over the aromatic ring and the difluoromethoxy group, suggesting these areas are susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted aniline. smolecule.com A smaller HOMO-LUMO gap implies higher reactivity. chemrxiv.org

Table 2: Predicted Frontier Molecular Orbital Energies for 2-(Difluoromethoxy)-5-fluoroaniline

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are estimated energy ranges based on computational studies of analogous fluorinated anilines.

Conformational Analysis and Intramolecular Interactions

Rotational Barriers and Preferred Conformations

The rotation around the C-O bond of the difluoromethoxy group is a key conformational feature of this compound. Computational studies on similar aromatic compounds with difluoromethoxy substituents have shown that there can be a preference for either a coplanar or an orthogonal orientation of the group relative to the aromatic ring. semanticscholar.orgchimia.ch The preferred conformation is a result of the balance between steric hindrance and electronic effects, such as hyperconjugation.

The energy barrier for rotation around the C-O bond can be calculated using computational methods by systematically changing the dihedral angle and calculating the energy at each point. For difluoromethoxybenzene derivatives, coplanar conformers are often found to be more stable. semanticscholar.org The presence of the adjacent amino group and the fluoro substituent in this compound could influence these rotational barriers and the relative stability of the conformers.

Hydrogen Bonding Characteristics of the Difluoromethyl Group

The hydrogen atom of the difluoromethyl group (CHF2) can act as a hydrogen bond donor. beilstein-journals.orgnih.govresearchgate.net This is due to the electron-withdrawing effect of the two fluorine atoms, which polarizes the C-H bond and increases the acidity of the hydrogen. nih.gov In this compound, this hydrogen atom could potentially form an intramolecular hydrogen bond with the lone pair of electrons on the aniline nitrogen (in the free base) or with the chloride counter-ion in the salt form.

Computational studies have quantified the strength of such C-F...H-N interactions and have shown that they can influence the conformational preferences of the molecule. beilstein-journals.orgrsc.orgresearchgate.net The presence of this weak hydrogen bond can provide additional stability to certain conformations. The interaction energy of such hydrogen bonds is typically in the range of 1-3 kcal/mol. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry provides valuable tools for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and other calculated properties, it is possible to forecast the most likely sites of reaction and the selectivity of a given transformation.

Fukui functions and local softness indices are other computational descriptors that can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net These calculations can help in designing synthetic routes by predicting the outcome of reactions involving this compound. For instance, in reactions with electrophiles, the carbon atoms at positions 4 and 6 of the aniline ring would be predicted to be the most reactive sites.

Molecular Dynamics Simulations

A thorough review of scientific literature and chemical databases did not yield specific molecular dynamics (MD) simulation studies conducted on this compound. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules, over time.

Basic computational properties have been calculated for the compound and are available through various chemical suppliers. These properties are typically derived from Quantitative Structure-Property Relationship (QSPR) models or basic molecular modeling.

| Computed Property | Value | Source Index |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 35.25 Ų | chemscene.com |

| LogP | 2.4311 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.comfluorochem.co.uk |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| Molecular Weight | 213.58 g/mol | chemscene.com |

Future research employing molecular dynamics simulations could provide significant insights into the intermolecular interactions, such as hydrogen bonding involving the aniline group and fluorine atoms, and the conformational preferences of the difluoromethoxy group.

Role of 2 Difluoromethoxy 5 Fluoroaniline Hydrochloride As a Versatile Synthetic Building Block

Precursor in the Synthesis of Substituted Aromatic and Heteroaromatic Systems

The primary amine group of 2-(Difluoromethoxy)-5-fluoroaniline (B1421108) hydrochloride is a versatile handle for the construction of a wide range of substituted aromatic and heteroaromatic systems. This reactivity is fundamental to its role as a building block in the synthesis of complex molecules, including those with significant therapeutic potential.

One of the most prominent applications of this compound is in the synthesis of substituted pyrimidine (B1678525) and quinazoline (B50416) derivatives. These heterocyclic scaffolds are core components of numerous kinase inhibitors. The general synthetic strategy involves the condensation of the aniline (B41778) with a suitably functionalized pyrimidine or a precursor that can be cyclized to form a quinazoline ring. For instance, in the synthesis of certain protein kinase inhibitors, 2-(Difluoromethoxy)-5-fluoroaniline can be reacted with a 2-chloropyrimidine (B141910) derivative in a nucleophilic aromatic substitution reaction to furnish the corresponding N-arylpyrimidin-2-amine.

While specific examples directly citing the hydrochloride salt are not always explicitly detailed in publicly available literature, the synthetic utility of the parent aniline is well-established in patent literature for the preparation of kinase inhibitors. The reaction schemes often involve standard coupling methodologies, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution, to link the aniline to the desired heterocyclic core.

Utility in Constructing Complex Polyfunctionalized Molecular Architectures

The presence of multiple reactive sites and the unique electronic properties conferred by the fluorine substituents make 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride an excellent starting material for the construction of intricate, polyfunctionalized molecules. Its application extends beyond simple aromatic and heteroaromatic systems to the assembly of more complex molecular frameworks with defined three-dimensional structures.

A key application in this area is its use as a foundational piece in the synthesis of targeted therapies, such as Tropomyosin receptor kinase (Trk) inhibitors. The synthesis of these complex molecules often involves a multi-step sequence where the fluorinated aniline fragment is introduced early on and subsequently elaborated. For example, a common synthetic route to certain kinase inhibitors involves the initial coupling of a fluorinated aniline with a heterocyclic partner, followed by a series of reactions to build upon the molecular complexity, adding side chains and other functional groups necessary for biological activity.

The difluoromethoxy group, while often considered relatively inert, can influence the conformation and electronic nature of the molecule, which is crucial for its interaction with biological targets. The strategic placement of this group, along with the additional fluorine atom, allows for fine-tuning of the molecule's properties to achieve the desired therapeutic effect.

Strategies for Late-Stage Functionalization utilizing its Reactive Handles

The most apparent reactive handle is the aniline group. This primary amine can undergo a variety of transformations even after being incorporated into a larger molecular scaffold. For instance, acylation, sulfonylation, or alkylation of the nitrogen atom can be performed to introduce new substituents. Furthermore, the aniline moiety can be converted to other functional groups, such as a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to install halogens, cyano groups, or hydroxyl groups.

The aromatic ring itself presents opportunities for late-stage C-H functionalization. rsc.org While the electron-withdrawing nature of the fluorine and difluoromethoxy groups can deactivate the ring towards electrophilic aromatic substitution, modern cross-coupling and direct C-H activation methodologies offer potential avenues for introducing new carbon-carbon or carbon-heteroatom bonds. rsc.org These advanced synthetic techniques could allow for the diversification of complex molecules derived from this building block at a late stage, providing rapid access to a library of analogs for biological evaluation.

Contribution to Novel Fluorinated Chemical Entities

The incorporation of the 2-(difluoromethoxy)-5-fluoroaniline moiety into new chemical entities has a significant impact on their properties, leading to the development of novel fluorinated compounds with enhanced characteristics. The difluoromethoxy group (OCF₂H) is a particularly interesting bioisostere for a methoxy (B1213986) group (OCH₃) or a hydroxyl group (OH), offering a unique combination of steric and electronic properties.

Compared to a methoxy group, the difluoromethoxy group is more lipophilic and can act as a weak hydrogen bond donor. This can lead to improved cell permeability and enhanced binding interactions with biological targets. Furthermore, the C-F bonds are highly stable, making the difluoromethoxy group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.

Synthesis and Chemical Utility of Derivatives and Analogues of 2 Difluoromethoxy 5 Fluoroaniline Hydrochloride

Systematic Structural Modifications of the Aniline (B41778) Ring

The aniline ring of 2-(Difluoromethoxy)-5-fluoroaniline (B1421108) provides a versatile platform for structural modifications to explore structure-activity relationships (SAR). The introduction of various substituents at the remaining open positions (3, 4, and 6) can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its utility as an intermediate in the synthesis of bioactive compounds.

Common modifications include the introduction of small alkyl groups, halogens, and nitro groups. For instance, electrophilic aromatic substitution reactions can be employed to introduce substituents onto the ring. However, the directing effects of the existing amino, difluoromethoxy, and fluoro groups must be carefully considered. The amino group is a strong activating group and is ortho-, para-directing, while the fluoro and difluoromethoxy groups are deactivating yet ortho-, para-directing.

The table below illustrates potential derivatives resulting from systematic structural modifications of the aniline ring and the typical synthetic precursors required.

| Position of Modification | Substituent (R) | Potential Precursor |

| C3 | -Cl, -Br | N-acetyl-2-(difluoromethoxy)-5-fluoroaniline |

| C4 | -NO2 | 2-(difluoromethoxy)-5-fluoroaniline |

| C6 | -CH3 | Substituted nitrophenol precursor |

Variations within the Difluoromethoxy Group (e.g., trifluoromethoxy, difluoroethoxy)

Altering the nature of the fluorinated alkoxy group at the C2 position is a key strategy to fine-tune the lipophilicity and metabolic stability of resulting derivatives. The difluoromethoxy (-OCHF2) group is often considered a lipophilic hydrogen bond donor. acs.org Comparing its properties with other fluoroalkoxy groups, such as the trifluoromethoxy (-OCF3) or difluoroethoxy (-OCH2CF2H) groups, can lead to derivatives with optimized characteristics.

The trifluoromethoxy group, for example, is significantly more lipophilic and metabolically stable than the difluoromethoxy group. The synthesis of these analogues typically involves the reaction of a corresponding 2-hydroxy-5-fluoroaniline precursor with a suitable fluorinated alkylating agent.

The following table compares the calculated properties of aniline derivatives with different fluoroalkoxy substituents.

| Fluoroalkoxy Group | Molecular Formula | Calculated LogP |

| -OCHF2 | C7H6F3NO | 2.43 |

| -OCF3 | C7H5F4NO | 2.89 |

| -OCH2CF2H | C8H8F3NO | 2.65 |

Exploration of Bioisosteric Replacements in Chemical Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the pharmacological profile of a lead compound while retaining its desired biological activity. princeton.edu The difluoromethyl group (-CF2H) within the difluoromethoxy moiety is considered a bioisostere of a hydroxyl, thiol, or amine group, acting as a lipophilic hydrogen bond donor. acs.org This allows for the design of analogues where a hydroxyl or other polar group is replaced by the difluoromethoxy group to enhance membrane permeability and metabolic stability.

Furthermore, the aniline moiety itself is a known "structural alert" due to its potential for metabolic activation to reactive intermediates. nih.gov Consequently, replacing the aniline group with saturated bioisosteres, such as aminobicycloalkanes, is an emerging strategy to mitigate potential toxicity while maintaining the desired three-dimensional arrangement of functional groups. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| -OH (on a scaffold) | -OCHF2 | Increase lipophilicity and metabolic stability. acs.org |

| Aniline | Aminobicyclo[1.1.1]pentane | Reduce potential for reactive metabolite formation. nih.gov |

| Phenyl ring | Pyridyl or Thiophene ring | Modulate solubility and target interactions. |

Development of Novel Synthetic Pathways to Advanced Derivatives

The development of novel and efficient synthetic routes to advanced derivatives of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride is crucial for its application in drug discovery and materials science. While classical multi-step syntheses are common, modern synthetic methodologies focus on late-stage functionalization and catalytic processes to improve efficiency and access to a wider range of derivatives.

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple the aniline nitrogen with various aryl or heteroaryl partners. Furthermore, novel methods for the introduction of the difluoromethoxy group onto aromatic rings are continuously being developed, which could provide more direct routes to the core scaffold and its analogues.

Recent advances in photoredox catalysis have enabled direct C-H functionalization, which could potentially be applied to introduce substituents onto the aniline ring in a more step-economical fashion. The synthesis of related fluorinated heterocycles often utilizes fluoroalkyl amino reagents (FARs), which could be adapted for the synthesis of novel derivatives. nih.gov

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(difluoromethoxy)-5-fluoroaniline hydrochloride, and how can reaction conditions be optimized to minimize impurities?

The compound is typically synthesized via condensation reactions involving fluorinated aniline derivatives. For example, analogous methods involve using inorganic bases (e.g., NaOH) to facilitate nucleophilic substitution, followed by oxidation steps to stabilize intermediates . Key parameters to optimize include temperature (20–40°C), reaction time (8–24 hours), and stoichiometric ratios of precursors to avoid overoxidation byproducts like sulfones. Monitoring via thin-layer chromatography (TLC) or in situ FT-IR can help track intermediate formation .

Q. What purification techniques are recommended for isolating this compound with high purity (>95%)?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) are effective. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular ion peaks and rule out residual solvents or unreacted precursors .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Comprehensive characterization involves:

- ¹H/¹³C NMR : To verify substituent positions (e.g., difluoromethoxy and fluoro groups) and aromatic proton environments.

- FT-IR : To identify functional groups (C-F stretch ~1100 cm⁻¹, N-H stretch ~3400 cm⁻¹).

- X-ray crystallography : For definitive confirmation of molecular geometry, particularly if novel polymorphs are suspected .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions, and what degradation pathways are observed?

Stability studies (e.g., 40°C/75% RH for 6 months) reveal hydrolysis of the difluoromethoxy group under acidic conditions (pH <3), generating 5-fluoroaniline and difluoromethanol. Alkaline conditions (pH >10) promote dehydrohalogenation. Accelerated degradation studies with LC-MS/MS can identify major degradation products, requiring buffered solutions and controlled storage (-20°C) for long-term stability .

Q. What analytical strategies are suitable for resolving contradictions in spectral data for fluoroaniline derivatives like this compound?

Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or isotopic interference (e.g., ¹⁹F splitting). Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in aromatic regions.

- High-resolution MS (HRMS) : To distinguish isotopic clusters (e.g., chlorine vs. fluorine).

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Q. How can researchers mitigate the formation of sulfone byproducts during the synthesis of fluorinated aniline derivatives?

Overoxidation during synthesis is a critical challenge. Strategies include:

- Controlled oxidant use : Replace aggressive oxidizing agents (e.g., H₂O₂) with milder alternatives like meta-chloroperbenzoic acid (mCPBA).

- Real-time monitoring : Use Raman spectroscopy to detect sulfoxide intermediates and halt oxidation before sulfone formation.

- Catalyst optimization : Transition-metal catalysts (e.g., MnO₂) can improve selectivity for sulfoxide over sulfone .

Q. What computational tools are effective for studying the intermolecular interactions of this compound in drug discovery contexts?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities to biological targets (e.g., enzymes with fluorophilic pockets). Pharmacophore modeling highlights the role of the difluoromethoxy group in enhancing lipophilicity and metabolic stability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.